molecular formula C12H11NO4 B082613 2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid CAS No. 14463-79-7

2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid

Cat. No.: B082613
CAS No.: 14463-79-7
M. Wt: 233.22 g/mol
InChI Key: FPOSIYHINNEBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Toxicity Studies

Metabolism and toxicity studies of chemicals are crucial for understanding their effects on living organisms. For example, studies on 2-Methylpropene have shown its metabolic pathways and potential toxic effects, which are important for assessing the safety of chemicals used in various industries. These findings can be applied to similar compounds to predict their behavior and effects in biological systems (Cornet & Rogiers, 1997).

Environmental Impact and Remediation

Research on the environmental impact of chemicals, such as 2,4-D herbicide, highlights the importance of understanding the persistence and effects of chemical compounds in ecosystems. Scientometric reviews can help identify trends and gaps in the study of these impacts, guiding future research efforts and remediation strategies (Zuanazzi, Ghisi, & Oliveira, 2020).

Green Chemistry and Sustainable Solvents

The development and application of sustainable solvents, like 2-Methyloxolane for the extraction of natural products, demonstrate the role of green chemistry in reducing the environmental footprint of chemical processes. This research can inform the selection of solvents and processes for studying and synthesizing complex molecules in an environmentally friendly manner (Rapinel et al., 2020).

Advanced Oxidation Processes for Water Treatment

The degradation of pharmaceuticals and personal care products in water through advanced oxidation processes is an area of significant research interest. Understanding the mechanisms and effectiveness of these processes can provide insights into the removal of complex organic molecules from the environment, ensuring water safety and quality (Qutob et al., 2022).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Target of Action

The primary target of 2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid is the Gag-Pol polyprotein . This polyprotein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions.

Mode of Action

It is believed that the compound interacts with the polyprotein, potentially inhibiting its function and thus interfering with the viral life cycle .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the viral life cycle, particularly the processes of virion assembly and maturation. By targeting the Gag-Pol polyprotein, the compound can disrupt these processes and inhibit viral replication .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of the Gag-Pol polyprotein. This inhibition can disrupt the assembly and maturation of new virions, thereby preventing the spread of the virus within the host organism .

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target . .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-12(2,11(16)17)13-9(14)7-5-3-4-6-8(7)10(13)15/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOSIYHINNEBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.